molecular formula C10H16O2 B14880292 Ethyl 2-(spiro[2.3]hexan-4-yl)acetate

Ethyl 2-(spiro[2.3]hexan-4-yl)acetate

Cat. No.: B14880292
M. Wt: 168.23 g/mol
InChI Key: CNIYZGBNTNMCHD-UHFFFAOYSA-N
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Description

Ethyl 2-(spiro[2.3]hexan-4-yl)acetate is a spirocyclic ester featuring a bicyclic spiro[2.3]hexane core fused to an acetate ethyl ester group. The spiro[2.3]hexane system consists of a three-membered cyclopropane ring and a four-membered cyclobutane ring connected at a single carbon atom, creating significant ring strain and steric constraints . The molecular formula is inferred as C₁₀H₁₆O₂, with a molecular weight of 172.22 g/mol. Key physical properties, such as boiling point (estimated >250°C) and density (~1.2 g/cm³), can be extrapolated from its carboxylic acid precursor, 2-(spiro[2.3]hexan-4-yl)acetic acid, which has a boiling point of 254.0±8.0°C and density of 1.2±0.1 g/cm³ .

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

ethyl 2-spiro[2.3]hexan-6-ylacetate

InChI

InChI=1S/C10H16O2/c1-2-12-9(11)7-8-3-4-10(8)5-6-10/h8H,2-7H2,1H3

InChI Key

CNIYZGBNTNMCHD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CCC12CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(spiro[2.3]hexan-4-yl)acetate typically involves the reaction of cyclopropane derivatives with ethyl acetate under specific conditions. One common method includes the use of a cyclopropane precursor, such as 1-acetyl-1-carboxycyclopropane, which undergoes a reaction with ethyl acetate in the presence of a base like sodium ethoxide. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as palladium or nickel, can enhance the reaction rate and selectivity. Additionally, solvent-free conditions or green solvents may be employed to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(spiro[2.3]hexan-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium ethoxide in ethanol.

Major Products Formed

Scientific Research Applications

Ethyl 2-(spiro[2.3]hexan-4-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(spiro[2.3]hexan-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. For example, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access .

Comparison with Similar Compounds

Physicochemical Properties

Table 2: Physical and Chemical Properties
Compound Name Boiling Point (°C) Density (g/cm³) Solubility Stability Considerations
Ethyl 2-(spiro[2.3]hexan-4-yl)acetate (Target) ~254–270 (est.) ~1.2 Low in water; organic solvents Moderate (spiro strain offset by ester group)
Methyl 2-{spiro[2.2]pentan-1-yl}acetate Not reported Not reported Not reported High ring strain may limit stability
Ethyl (Z)-2-(Spiro[indoline-3,3′-pyrrolidin]-2′-ylidene)acetate Not reported Not reported Polar aprotic solvents Stabilized by aromatic π-π interactions
Ethyl 2-(5-bromo-3-ethyl-sulfinyl-1-benzofuran-2-yl)acetate Not reported 1.2–1.3 (est.) DMSO, DMF Stabilized by C-H⋯O hydrogen bonds

Key Observations :

  • The spiro[2.3]hexane core in the target compound likely enhances rigidity compared to non-spiro esters, influencing crystallinity and melting behavior.
  • Aromatic spiro systems (e.g., indoline-pyrrolidine derivatives) exhibit greater stability due to π-π stacking and hydrogen bonding .

Insights :

  • Spiro[5.5]undecane derivatives demonstrate broad bioactivity, suggesting that the spiro[2.3]hexane system in the target compound could be tailored for similar applications .
  • Ethyl spiro[indoline-pyrrolidine] acetates, synthesized via iron-catalyzed methods, highlight the role of spiro systems in accessing complex pharmacophores .

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